(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring substituted with an aminomethyl group and a benzyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, using reagents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,5S) enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents like alkyl halides or acyl chlorides to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activity.
N-benzylpyrrolidine: A structurally similar compound lacking the aminomethyl group.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Uniqueness
(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both aminomethyl and benzyl groups. This combination of features contributes to its distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
635299-76-2 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3S,5S)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m0/s1 |
InChI Key |
OJLWRBSJLOKJNJ-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CN)CC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CN(C1CN)CC2=CC=CC=C2)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.